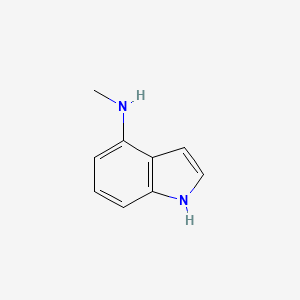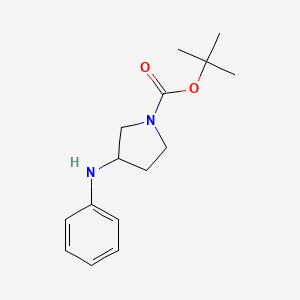
盐酸普雷克拉莫
科学研究应用
Preclamol hydrochloride has several scientific research applications, particularly in the field of neuroscience and pharmacology. It is used to study the dopamine system and its role in schizophrenia. The compound’s ability to selectively agonize dopamine autoreceptors makes it a valuable tool for understanding the mechanisms underlying dopamine-related disorders .
作用机制
Target of Action
Preclamol hydrochloride, also known as (-)-3-PPP hydrochloride, primarily targets dopamine autoreceptors . Dopamine autoreceptors are a type of dopamine receptor that work to regulate the synthesis, release, and uptake of dopamine, a neurotransmitter that plays several important roles in the brain and body.
Mode of Action
Preclamol hydrochloride acts as an agonist of presynaptic dopamine D2 receptors but as an antagonist of postsynaptic D2 receptors . As an agonist, it activates the presynaptic D2 receptors, enhancing their function. Conversely, as an antagonist, it inhibits the function of postsynaptic D2 receptors .
Biochemical Pathways
The activation of presynaptic D2 receptors and inhibition of postsynaptic D2 receptors by Preclamol hydrochloride can affect various biochemical pathways. These pathways are primarily related to the regulation of dopamine, a key neurotransmitter involved in reward, motivation, memory, and motor control among other functions .
Result of Action
The dual action of Preclamol hydrochloride on dopamine D2 receptors can result in antipsychotic effects . By modulating the function of these receptors, it can influence the levels and activity of dopamine in the brain, potentially alleviating symptoms of conditions like schizophrenia .
Action Environment
The action, efficacy, and stability of Preclamol hydrochloride can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the individual, genetic factors, and more.
生化分析
Biochemical Properties
Preclamol hydrochloride has a dual action towards dopamine D2 autoreceptors. It activates these autoreceptors and also acts concomitantly as an antagonist at postsynaptic dopamine receptors . This dual action suggests that Preclamol hydrochloride can modulate the biochemical reactions involving dopamine, a key neurotransmitter in the brain.
Cellular Effects
Preclamol hydrochloride’s interaction with dopamine D2 receptors can have significant effects on various types of cells, particularly neurons. By acting as an agonist at presynaptic D2 receptors and an antagonist at postsynaptic D2 receptors, Preclamol hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Preclamol hydrochloride involves its binding interactions with dopamine D2 receptors. As an agonist, it activates the D2 autoreceptors, while as an antagonist, it inhibits the activity of postsynaptic D2 receptors . This dual action can lead to changes in gene expression and cellular function.
Metabolic Pathways
Preclamol hydrochloride is involved in the dopamine signaling pathway due to its interaction with D2 receptors . Detailed information about its interaction with enzymes or cofactors, and its effects on metabolic flux or metabolite levels is not currently available.
准备方法
Synthetic Routes and Reaction Conditions
Preclamol hydrochloride can be synthesized through a series of chemical reactions. One notable method involves the enantioselective synthesis of (S)-preclamol via asymmetric catalytic Negishi cross-coupling reaction. This process includes cobalt-catalyzed asymmetric catalytic cross-coupling of α-bromo ester with arylzinc and the reduction of chiral ester to diol with a tertiary carbon atom .
Industrial Production Methods
Industrial production methods for Preclamol hydrochloride are not extensively documented in the public domain. it is typically produced in research laboratories for scientific studies and pharmaceutical applications .
化学反应分析
Types of Reactions
Preclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
相似化合物的比较
Similar Compounds
Aripiprazole: Another dopamine D2 receptor partial agonist used in the treatment of schizophrenia.
Terguride: A dopamine receptor agonist with applications in treating hyperprolactinemia.
OPC-4392: A compound with similar dopamine receptor activity.
Bifeprunox: A partial agonist at dopamine D2 receptors with antipsychotic properties.
Uniqueness
Preclamol hydrochloride is unique due to its selective agonist activity at dopamine autoreceptors, which distinguishes it from other compounds that may have broader or less selective actions. This selectivity makes it particularly useful for research focused on dopamine regulation and its implications in psychiatric disorders .
属性
IUPAC Name |
3-[(3S)-1-propylpiperidin-3-yl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-8-15-9-4-6-13(11-15)12-5-3-7-14(16)10-12;/h3,5,7,10,13,16H,2,4,6,8-9,11H2,1H3;1H/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHUDETYKUBQJT-BTQNPOSSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H](C1)C2=CC(=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017949 | |
| Record name | Preclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88768-67-6 | |
| Record name | Preclamol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088768676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preclamol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRECLAMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8W2T87WWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethyl-2,2-dimethyl-[1,3]dioxin-4-one](/img/structure/B1624307.png)



![(4,4-Dimethyl-2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-6-yl)boronic acid](/img/structure/B1624314.png)







![{4,7,10-Tris[2-(benzyloxy)-2-oxoethyl]-1,4,7,10-tetraazacyclododecan-1-yl}acetic acid](/img/structure/B1624328.png)
